2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Overview
Description
2-Bromo-4-(difluoromethyl)-1-fluorobenzene, also known as 4-difluoromethyl-2-bromofluorobenzene or 1-fluoro-2-bromo-4-(difluoromethyl)benzene, is a synthetic organic compound that has been widely studied and used in scientific research and in laboratory experiments. It is a colorless, flammable liquid that has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Electrochemical Fluorination Studies
Electrochemical fluorination is a critical area of research involving 2-Bromo-4-(difluoromethyl)-1-fluorobenzene. Studies like the one conducted by Horio et al. (1996) explore the mechanisms of fluorination in halobenzenes, contributing to our understanding of chemical reactions and compound formations in electrochemistry (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).
Organometallic Chemistry and Catalysis
Research in organometallic chemistry, particularly involving fluorinated benzenes, highlights the utility of compounds like 2-Bromo-4-(difluoromethyl)-1-fluorobenzene. Pike et al. (2017) discuss the use of fluorobenzenes in organometallic chemistry, revealing how these compounds can bind weakly to metal centers, making them effective in catalysis and as solvents in chemical reactions (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Photofragment Spectroscopy
The study of photofragment translational spectroscopy, as demonstrated by Gu et al. (2001), involves the photodissociation of halofluorobenzenes. This research is significant for understanding the molecular dynamics and reaction mechanisms under specific conditions, such as UV light exposure (Xi-Bin Gu, Guanghan Wang, Jianhua Huang, Keli Han, G. He, N. Lou, 2001).
Synthesis and Characterization
Research into the synthesis and characterization of various fluorinated compounds, including 2-Bromo-4-(difluoromethyl)-1-fluorobenzene, is also significant. For example, Rutherford and Redmond (2003) focus on the synthesis of related fluorobenzenes, providing insights into new methods and approaches in synthetic chemistry (K. G. Rutherford, William L. Redmond, 2003).
Lithium-ion Battery Research
In the field of energy storage, compounds like 2-Bromo-4-(difluoromethyl)-1-fluorobenzene are investigated for their potential applications in lithium-ion batteries. Zhang Qian-y (2014) studied the use of similar fluorinated compounds as electrolyte additives in lithium-ion batteries, highlighting the potential for enhancing battery safety and performance (Zhang Qian-y, 2014).
properties
IUPAC Name |
2-bromo-4-(difluoromethyl)-1-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVRXULNDBZCFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660045 | |
Record name | 2-Bromo-4-(difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(difluoromethyl)-1-fluorobenzene | |
CAS RN |
886509-99-5 | |
Record name | 2-Bromo-4-(difluoromethyl)-1-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-4-(DIFLUOROMETHYL)-1-FLUOROBENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.